Cas no 1845793-84-1 ((3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid)

(3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 1845793-84-1
- (3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid
- EN300-1285344
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- Inchi: 1S/C8H12N2O2S/c1-2-5-4-10-8(13-5)6(9)3-7(11)12/h4,6H,2-3,9H2,1H3,(H,11,12)/t6-/m1/s1
- InChI Key: IVACHZHJXYLCNK-ZCFIWIBFSA-N
- SMILES: S1C(=CN=C1[C@@H](CC(=O)O)N)CC
Computed Properties
- Exact Mass: 200.06194880g/mol
- Monoisotopic Mass: 200.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104Ų
- XLogP3: -2.1
(3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1285344-100mg |
(3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid |
1845793-84-1 | 100mg |
$930.0 | 2023-10-01 | ||
Enamine | EN300-1285344-500mg |
(3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid |
1845793-84-1 | 500mg |
$1014.0 | 2023-10-01 | ||
Enamine | EN300-1285344-1.0g |
(3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid |
1845793-84-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1285344-250mg |
(3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid |
1845793-84-1 | 250mg |
$972.0 | 2023-10-01 | ||
Enamine | EN300-1285344-5000mg |
(3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid |
1845793-84-1 | 5000mg |
$3065.0 | 2023-10-01 | ||
Enamine | EN300-1285344-10000mg |
(3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid |
1845793-84-1 | 10000mg |
$4545.0 | 2023-10-01 | ||
Enamine | EN300-1285344-1000mg |
(3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid |
1845793-84-1 | 1000mg |
$1057.0 | 2023-10-01 | ||
Enamine | EN300-1285344-50mg |
(3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid |
1845793-84-1 | 50mg |
$888.0 | 2023-10-01 | ||
Enamine | EN300-1285344-2500mg |
(3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid |
1845793-84-1 | 2500mg |
$2071.0 | 2023-10-01 |
(3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid Related Literature
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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S. Ahmed Chem. Commun., 2009, 6421-6423
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Additional information on (3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid
The Chemical Compound (3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic Acid: A Comprehensive Overview
The compound (3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid with CAS No. 1845793-84-1 is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its thiazole ring system, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the amino group and the carboxylic acid group further enhances its potential for bioactivity and functional versatility.
Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The (R)-configuration at the chiral center of this compound plays a critical role in determining its pharmacokinetic properties and biological activity. Researchers have demonstrated that the stereochemistry of such compounds can significantly influence their interactions with target proteins, making them promising candidates for enantioselective drug design.
The synthesis of (3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid involves a multi-step process that typically includes the formation of the thiazole ring followed by selective substitution reactions to introduce the amino and carboxylic acid functionalities. Advanced techniques such as asymmetric catalysis have been employed to achieve high enantiomeric excess during the synthesis, ensuring the production of the desired R-enantiomer.
In terms of biological activity, this compound has shown potent inhibitory effects against various enzymes associated with inflammatory pathways. For instance, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Additionally, preclinical data suggest that this compound may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis.
One of the most recent breakthroughs involving this compound is its application in targeted drug delivery systems. Researchers have explored the use of (3R)-amino propanoic acid derivatives as carriers for delivering therapeutic agents to specific tissues or cells. The thiazole moiety has been found to enhance the stability and bioavailability of such delivery systems, making them more effective in treating diseases like cancer and inflammatory disorders.
Furthermore, computational studies using molecular docking techniques have provided insights into the binding modes of this compound with various protein targets. These studies have revealed that the thiazole ring interacts favorably with hydrophobic pockets on target proteins, while the amino and carboxylic acid groups contribute to hydrogen bonding interactions. Such findings are crucial for rational drug design and optimization.
In conclusion, (3R)-3-amino-3-(5-ethyl-1,3-thiazol-2-yl)propanoic acid represents a valuable addition to the arsenal of bioactive compounds being explored for therapeutic applications. Its unique structure, combined with its promising biological activity profiles, positions it as a strong candidate for further development in drug discovery programs. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is likely to play an increasingly important role in advancing modern medicine.
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